1-CHLORO-6H-DODECAFLUOROHEXANE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF12/c7-6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENGESQCMOBFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382106 | |

| Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-22-2 | |

| Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass Spec) of 1-CHLORO-6H-DODECAFLUOROHEXANE

An In-depth Technical Guide to the Spectroscopic Data of 1-CHLORO-6H-DODECAFLUOROHEXANE

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral features. By drawing upon data from structurally analogous compounds and established spectroscopic databases, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction and Molecular Structure

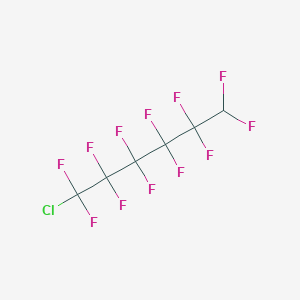

This compound (C₆HF₁₂Cl) is a highly fluorinated chloralkane. Its structure is characterized by a five-carbon perfluoroalkyl chain, with the sixth carbon atom bonded to a hydrogen and a chlorine atom. This unique arrangement of atoms gives rise to distinct spectroscopic signatures that are invaluable for its structural elucidation and purity assessment. Understanding these spectral characteristics is crucial for its application in research and development, particularly in fields where fluorinated compounds play a significant role.

The molecular structure of this compound is presented below. The numbering of the carbon atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of this compound, with ¹H, ¹⁹F, and ¹³C NMR each providing unique and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this molecule is expected to be relatively simple, showing a single resonance corresponding to the lone proton at the C-6 position.

-

Chemical Shift (δ): The chemical shift of this proton will be significantly influenced by the electronegative fluorine and chlorine atoms attached to the same carbon. It is predicted to appear in the downfield region, likely between 6.0 and 7.5 ppm.

-

Multiplicity: This proton will be coupled to the fluorine atom on the same carbon, resulting in a doublet. The coupling constant, ²JHF, is expected to be large, in the range of 50-60 Hz. Further coupling to the two fluorine atoms on the adjacent C-5 carbon (³JHF) would split this doublet into a triplet of doublets, though this may not be fully resolved depending on the spectrometer's resolution.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Integration |

| H-6 | 6.0 - 7.5 | Doublet of triplets (dt) | ²JHF ≈ 50-60, ³JHF ≈ 5-15 | 1H |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will be the most complex and informative, with distinct signals for each of the chemically non-equivalent fluorine environments. The chemical shifts are reported relative to CFCl₃ at 0.00 ppm.[1]

-

-CF₃ (C-1): The terminal trifluoromethyl group will appear as a triplet due to coupling with the adjacent -CF₂- group (³JFF).

-

-CF₂- Groups (C-2 to C-5): Each of these methylene fluoride groups will exhibit complex multiplets due to coupling with neighboring fluorine atoms.

-

-CHFCl (C-6): The single fluorine atom at C-6 will be split into a doublet by the proton on the same carbon (²JFH) and further split into a triplet by the adjacent -CF₂- group at C-5 (³JFF), resulting in a doublet of triplets.

| Fluorine Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CF ₃ | ~ -81 | Triplet |

| -CF ₂- (C-2) | ~ -122 | Multiplet |

| -CF ₂- (C-3) | ~ -123 | Multiplet |

| -CF ₂- (C-4) | ~ -124 | Multiplet |

| -CF ₂- (C-5) | ~ -118 | Multiplet |

| -CHF Cl | ~ -140 to -160 | Doublet of triplets |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct carbon signals, each split by the attached fluorine atoms. The large one-bond carbon-fluorine coupling constants (¹JCF) are a hallmark of fluorinated compounds. It is important to note that the signal for the CF₃ carbon may be difficult to observe due to extensive coupling.[2]

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| C-1 (-C F₃) | ~ 118 | Quartet | ¹JCF ≈ 280-300 |

| C-2 (-C F₂) | ~ 110 | Triplet | ¹JCF ≈ 250-270 |

| C-3 (-C F₂) | ~ 110 | Triplet | ¹JCF ≈ 250-270 |

| C-4 (-C F₂) | ~ 110 | Triplet | ¹JCF ≈ 250-270 |

| C-5 (-C F₂) | ~ 112 | Triplet | ¹JCF ≈ 250-270 |

| C-6 (-C HFCl) | ~ 90 | Doublet | ¹JCF ≈ 230-250 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe pulse program.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorptions from the C-F bonds.

-

C-F Stretching: Very strong and broad absorption bands are expected in the region of 1100-1350 cm⁻¹. This is a characteristic feature of perfluorinated compounds.

-

C-H Stretching: A weak to medium absorption band is anticipated around 2950-3050 cm⁻¹ corresponding to the C-H bond at C-6.[4]

-

C-Cl Stretching: A medium to strong absorption is expected in the fingerprint region, typically between 650 and 800 cm⁻¹.[5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | 2950 - 3050 | Weak to Medium |

| C-F Stretch | 1100 - 1350 | Strong, Broad |

| C-Cl Stretch | 650 - 800 | Medium to Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will provide information about its molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak will be observed. Due to the presence of chlorine, an isotopic pattern will be evident, with the M⁺ peak corresponding to the ³⁵Cl isotope and an M+2 peak at approximately one-third the intensity corresponding to the ³⁷Cl isotope.[6]

-

Fragmentation: The molecule is expected to fragment through characteristic pathways for halogenated alkanes.[7] Alpha-cleavage and the loss of small neutral molecules or radicals are common.

Predicted fragmentation pathways include:

-

Loss of a chlorine radical (·Cl) to give [M-Cl]⁺.

-

Loss of hydrogen fluoride (HF) to give [M-HF]⁺.

-

Cleavage of C-C bonds, leading to the formation of various perfluoroalkyl cations (e.g., C₅F₁₀H⁺, C₄F₉⁺, CF₃⁺).

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

References

-

PubChem. (n.d.). 1-Chloro-4-fluorohexane. Retrieved from [Link]

-

ResearchGate. (2018). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. Retrieved from [Link]

-

PubMed. (2013). Characterization by NMR of reactants and products of hydrofluoroether isomers, CF3(CF2)3OCH3 and (CF3)2C(F)CF2OCH3, reacting with isopropyl alcohol. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1-chloro-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chlorohexane. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass spectrometry 1. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1-chloro- IR Spectrum. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-1-fluorocyclohexane. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1,6-dibromo-dodecafluoro-. Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, March 29). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

-

Reddit. (2021). Is CF3 not visible in 13C NMR?. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1,6-dichloro-. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexane, 1-chloro-4-fluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-fluorocyclohexane. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chloro-1-fluoro-ethane - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chlorohexane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chlorohexane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chloro-2,3,5,6-tetrafluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chlorohexane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of chlorobenzene. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1-chloro-. Retrieved from [Link]

Sources

- 1. 19F [nmr.chem.ucsb.edu]

- 2. reddit.com [reddit.com]

- 3. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-6H-dodecafluorohexane

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and decomposition of 1-chloro-6H-dodecafluorohexane. In the absence of direct experimental data for this specific compound, this document synthesizes information from analogous per- and polyfluorinated substances to infer its thermal properties and propose likely decomposition pathways. It further outlines a detailed experimental protocol to validate these hypotheses, thereby serving as a foundational resource for future research and application.

Introduction: The Significance and Knowledge Gap of this compound

This compound (C6HClF12) is a polyfluorinated compound with potential applications in various fields, including as a solvent, heat transfer fluid, or an intermediate in chemical synthesis. Its unique combination of a terminal chlorine atom, a mid-chain hydrogen atom, and a fluorinated carbon backbone suggests a distinct set of physicochemical properties. Understanding the thermal stability of this molecule is paramount for its safe handling, storage, and application, particularly in processes involving elevated temperatures.

Currently, there is a notable absence of published experimental data specifically detailing the thermal decomposition of this compound. This guide aims to bridge this gap by providing a robust theoretical framework based on the known behavior of structurally similar compounds.

Inferred Thermal Stability: A Comparative Analysis

The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. In the case of this compound, the key bonds to consider are the carbon-fluorine (C-F), carbon-chlorine (C-Cl), and carbon-hydrogen (C-H) bonds. The average bond dissociation energies for these are approximately:

-

C-F: 485 kJ/mol

-

C-H: 411 kJ/mol

-

C-Cl: 327 kJ/mol

Based on these energies, the C-Cl bond is the weakest and therefore the most likely to undergo initial cleavage upon thermal stress.[1] The presence of a C-H bond also introduces a point of vulnerability compared to fully fluorinated alkanes, as C-H bonds are generally weaker than C-F bonds.[1][2] Hydrochlorofluorocarbons (HCFCs), which also contain C-H bonds, are known to be less thermally stable than their chlorofluorocarbon (CFC) counterparts.[3]

Therefore, it can be inferred that the thermal decomposition of this compound will likely initiate at a lower temperature than fully perfluorinated C6 alkanes but may exhibit a complex decomposition profile due to the presence of multiple bond types with varying strengths.

Postulated Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a series of radical chain reactions initiated by the homolytic cleavage of the weakest bonds.

Initiation:

The primary initiation step is anticipated to be the cleavage of the C-Cl bond, given its lower bond dissociation energy compared to the C-F and C-H bonds.[1]

-

Pathway 1 (Primary): Cl-CF2(CF2)4CHF2 → •CF2(CF2)4CHF2 + Cl•

A secondary, less favorable initiation pathway could involve the cleavage of the C-H bond.

-

Pathway 2 (Secondary): Cl-CF2(CF2)4CHF2 → Cl-CF2(CF2)4CF2• + H•

Propagation:

The initial radicals will then participate in a cascade of propagation reactions, leading to the formation of various smaller molecules. These can include:

-

Hydrogen and Chlorine Abstraction: The highly reactive chlorine and hydrogen radicals can abstract other atoms, propagating the radical chain.

-

β-Scission: The carbon-centered radicals can undergo C-C bond cleavage (β-scission) to form smaller fluorinated alkenes and new radical species.

-

Elimination Reactions: The parent molecule or larger radical fragments may undergo elimination of small, stable molecules like hydrogen fluoride (HF) or hydrogen chloride (HCl).

Termination:

The reaction will terminate when two radical species combine.

The following diagram illustrates the postulated initial decomposition pathways:

Caption: Postulated initial decomposition pathways for this compound.

Recommended Experimental Protocol for Thermal Stability Assessment

To empirically determine the thermal stability and decomposition products of this compound, a combined Thermogravimetric Analysis (TGA) with Evolved Gas Analysis (EGA) is the recommended approach.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR) for evolved gas analysis.

Experimental Parameters:

-

Sample Size: 5-10 mg

-

Sample Pan: Platinum or ceramic

-

Purge Gas: High-purity nitrogen or argon (inert atmosphere)

-

Flow Rate: 50-100 mL/min

-

Temperature Program:

-

Equilibrate at 30°C for 10 minutes.

-

Ramp from 30°C to 800°C at a heating rate of 10°C/min.

-

-

EGA: The outlet of the TGA furnace should be coupled to the MS or FTIR inlet via a heated transfer line (maintained at ~200-250°C to prevent condensation of evolved products).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into the TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Begin purging with the inert gas to remove any atmospheric contaminants.

-

TGA-EGA Analysis: Initiate the temperature program. The TGA will record the mass of the sample as a function of temperature, while the coupled MS or FTIR will simultaneously analyze the chemical composition of the gases evolved from the sample decomposition.

-

Data Analysis:

-

TGA Thermogram: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins). This provides the upper limit of the compound's thermal stability.

-

EGA Data: Correlate the mass loss events from the TGA with the detection of specific molecules by the MS or FTIR. This will identify the decomposition products.

-

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for TGA-EGA of this compound.

Anticipated Decomposition Products

Based on the postulated decomposition pathways, a range of smaller fluorinated and chlorinated species are expected to be formed. The following table summarizes the likely products.

| Anticipated Product | Chemical Formula | Likely Formation Pathway |

| Hydrogen Chloride | HCl | Elimination reaction or radical abstraction |

| Hydrogen Fluoride | HF | Elimination reaction or radical abstraction |

| Perfluoroalkenes | CxF2x | β-scission of larger radical fragments |

| Chlorofluoroalkanes | CxFyClz | Radical combination or fragmentation |

| Hydrofluoroalkanes | CxFyHz | Radical combination or fragmentation |

Data Interpretation and Causality

The data obtained from the proposed TGA-EGA experiment would provide a wealth of information:

-

The TGA curve will pinpoint the precise temperature at which this compound begins to decompose, offering a quantitative measure of its thermal stability.

-

The EGA data will provide direct evidence of the decomposition products. For instance, the early detection of HCl would support the hypothesis that C-Cl bond cleavage is the primary initiation step. The subsequent evolution of various fluorinated fragments would help in reconstructing the propagation and termination steps of the decomposition mechanism.

By correlating the temperature of mass loss with the identity of the evolved gases, a comprehensive and experimentally validated understanding of the thermal decomposition of this compound can be established.

Conclusion

While specific experimental data for this compound is not yet available, a scientifically robust framework for understanding its thermal stability and decomposition can be constructed through the analysis of analogous compounds. It is inferred that the C-Cl bond is the most probable site for initial thermal cleavage, leading to a complex series of radical-mediated decomposition reactions.

The experimental protocol detailed in this guide provides a clear and reliable pathway for the empirical validation of these hypotheses. The resulting data will be invaluable for ensuring the safe and effective application of this compound in scientific and industrial settings.

References

-

Climate and Ozone Protection Alliance. (n.d.). Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Retrieved from [Link]

-

Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]

-

Green Cooling Initiative. (2020, June 30). Thermal destruction of (hydro)chlorofluorocarbons and hydrofluorocarbons. Retrieved from [Link]

- Barnes, G. R., Cox, R. A., & Simmons, R. F. (1971). The kinetics of the gas-phase thermal decomposition of chlorodifluoromethane. Journal of the Chemical Society B: Physical Organic, 1176-1180.

-

Chemistry LibreTexts. (2022, April 30). 1.4: Bond Polarity and Bond Strength. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Chloro-6H-dodecafluorohexane (CAS No. 307-22-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-Chloro-6H-dodecafluorohexane (CAS No. 307-22-2), a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. This document delves into its chemical and physical properties, outlines a likely synthetic pathway, explores its applications, and provides detailed safety and handling protocols. The strategic incorporation of a partially fluorinated hexyl chain with a terminal chlorine atom makes this molecule a versatile intermediate for introducing fluorinated moieties into larger, more complex structures, thereby fine-tuning their biological and material properties.

Chemical Identity and Properties

This compound is a halogenated alkane. The presence of a hydrogen atom at the 6-position distinguishes it from fully perfluorinated analogues, offering a potential site for further functionalization or influencing its metabolic profile in biological systems.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 307-22-2 | [1][2] |

| Molecular Formula | C₆HClF₁₂ | [1] |

| Molecular Weight | 336.51 g/mol | [1] |

| IUPAC Name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | [1] |

| Synonyms | 1-Chloro-6H-perfluorohexane, 6-Chloro-1H-perfluorohexane | [1] |

| Boiling Point | 141-143 °C | [1] |

| Density | 1.719 g/cm³ | [1] |

Note: Conflicting data exists for the boiling point in some commercial listings. The value presented here is from a comprehensive chemical database.

Synthesis and Reaction Pathways

A likely precursor for the synthesis of this compound is 1-chloro-6-iodoperfluorohexane. The carbon-iodine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds, allowing for selective reduction of the iodine atom to a hydrogen atom.

Caption: Plausible synthetic pathway for this compound.

Conceptual Experimental Protocol: Selective Reduction

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The precursor, 1-chloro-6-iodoperfluorohexane, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) and added to the flask.

-

Reduction: A solution of a selective reducing agent, such as sodium borohydride, is added dropwise from the dropping funnel. The reaction temperature should be monitored and controlled, potentially requiring an ice bath.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, it is carefully quenched with water or a dilute acid. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Development

This compound is a valuable fluorinated building block for drug discovery and materials science. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity to target proteins, and pharmacokinetic profiles.

Role as a Fluorinated Intermediate in Drug Discovery

The partially fluorinated hexyl chain of this molecule can be introduced into drug candidates to modulate their lipophilicity and metabolic stability. The terminal chlorine atom serves as a reactive handle for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions, allowing for the attachment of pharmacophores.

Caption: Workflow for utilizing this compound in lead optimization.

Potential in Materials Science

The unique properties of fluorinated compounds, such as hydrophobicity and thermal stability, make them attractive for the development of advanced materials. This compound can be used as a monomer or an intermediate in the synthesis of fluorinated polymers, coatings, and surfactants.

Safety, Handling, and Disposal

As a halogenated hydrocarbon, this compound requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.

Table 2: GHS Hazard Information (based on analogous compounds)

| Hazard Class | Statement |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| STOT - Single Exposure | May cause respiratory irritation. |

This information is based on the safety data for the closely related compound 1H,6H-Dodecafluorohexane and should be used as a precautionary guide.[3] A specific Safety Data Sheet (SDS) for this compound should be consulted when available.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area with local exhaust ventilation.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of as halogenated organic waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Analytical Characterization

The structure of this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show a characteristic signal for the single proton at the 6-position, likely a triplet of triplets due to coupling with the adjacent fluorine and hydrogen atoms.

-

¹⁹F NMR will provide a complex spectrum corresponding to the different fluorine environments along the carbon chain.

-

¹³C NMR will show six distinct signals for the carbon atoms in the hexyl chain.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H and C-F stretching and bending vibrations.

Conclusion

This compound is a valuable and versatile fluorinated intermediate with significant potential in drug discovery and materials science. Its unique structure allows for the strategic introduction of fluorinated moieties to modulate the properties of larger molecules. Proper handling and disposal procedures are essential due to its classification as a halogenated hydrocarbon. Further research into the specific applications and reaction protocols for this compound is warranted to fully exploit its potential.

References

-

PubChem. 1-Chloro-6-fluorohexane. [Link]

-

NIST WebBook. Cyclohexane, dodecafluoro-. [Link]

-

NIST WebBook. Cyclohexane, dodecafluoro-. [Link]

-

PubChem. 1-Chloro-1-fluorocyclohexane. [Link]

-

PubChem. 1-Chlorohexane. [Link]

-

Wikipedia. 1-Chlorohexane. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

University of Wisconsin - Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

-

ResearchGate. 19F and1H NMR spectra of halocarbons | Request PDF. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

- Google Patents. SU1060101A3 - Process for producing 1-chlorohexane.

-

Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure. [Link]

-

NIST WebBook. Hexane, 1-chloro-. [Link]

-

Chemistry LibreTexts. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

NIST WebBook. Hexane, 1-chloro-. [Link]

-

ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the C-Cl Bond in 1-Chloro-6H-dodecafluorohexane

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the carbon-chlorine (C-Cl) bond in 1-chloro-6H-dodecafluorohexane. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the key factors governing the reactivity of this specialized fluorinated building block. We will explore the electronic and steric effects influencing the C-Cl bond, and detail its behavior in fundamental organic transformations, including nucleophilic substitution, reduction, and radical reactions. This guide synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols and mechanistic visualizations to empower researchers in leveraging this versatile molecule for advanced chemical synthesis.

Introduction: The Unique Profile of this compound

This compound, with the chemical structure Cl(CF₂)₅CHF₂, is a highly fluorinated linear alkane distinguished by a terminal chlorine atom and a single hydrogen atom at the opposing end of the carbon chain. This unique arrangement of substituents imparts a distinct set of physicochemical properties and a nuanced reactivity profile. The presence of a perfluorinated carbon chain significantly influences the adjacent C-Cl bond, making its reactivity distinct from that of non-fluorinated alkyl chlorides.

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, understanding the reactivity of building blocks like this compound is of paramount importance for the synthesis of novel therapeutic agents.[3][4] This guide will dissect the factors that dictate the reactivity of the C-Cl bond in this molecule, providing a foundational understanding for its application in complex synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 307-22-2 | [5] |

| Molecular Formula | C₆HClF₁₂ | [5] |

| Molecular Weight | 352.52 g/mol | Calculated |

| Boiling Point | 141-143 °C | [5] |

| Density | 1.719 g/cm³ | [5] |

Spectroscopic Profile

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be complex, with distinct signals for the CF₂ groups and the terminal CHF₂ group, showing characteristic splitting patterns due to F-F coupling.

-

¹H NMR: A single signal, likely a triplet of doublets, is anticipated for the lone proton in the CHF₂ group, with coupling to the adjacent fluorine and carbon atoms.

-

¹³C NMR: The spectrum will display signals for the carbon atoms of the CF₂ chain and the CHF₂ group, with significant C-F coupling.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound, with an M+2 peak approximately one-third the intensity of the molecular ion peak.[6] Common fragmentation patterns would likely involve the loss of Cl, CHF₂, and CF₂ units.

The C-Cl Bond in a Fluorinated Environment: A Theoretical Overview

The reactivity of the C-Cl bond in this compound is profoundly influenced by the perfluorinated alkyl chain. The high electronegativity of fluorine atoms creates a strong inductive effect, withdrawing electron density along the carbon backbone. This effect has several important consequences:

-

Bond Polarity: The C-Cl bond is polarized, with the carbon atom being electrophilic. The electron-withdrawing effect of the fluorinated chain further enhances this electrophilicity, making the carbon atom more susceptible to nucleophilic attack compared to its non-fluorinated counterparts.[7]

-

Bond Strength: While the C-F bond is the strongest single bond in organic chemistry, the presence of multiple fluorine atoms can influence the strength of adjacent C-Cl bonds.[8][9] The inductive effect can subtly alter the bond dissociation energy. Generally, the C-Cl bond is weaker than the C-H bond.[10][11]

Nucleophilic Substitution Reactions

The primary mode of reactivity for the C-Cl bond in this compound is nucleophilic substitution. The electron-deficient carbon atom attached to the chlorine is a prime target for a variety of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism.

}

Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.Reaction with Alkoxides: Synthesis of Fluorinated Ethers

The reaction with alkoxides, such as sodium ethoxide, provides a straightforward route to fluorinated ethers. These ethers are of interest in materials science and as potential pharmaceutical intermediates.

Causality: This protocol is based on the well-established Williamson ether synthesis, adapted for a fluorinated substrate. The use of an aprotic polar solvent like DMF or DMSO is crucial to solvate the alkoxide and enhance its nucleophilicity.

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (50 mL). Carefully add sodium metal (1.2 equivalents) in small portions.

-

Reaction: Once all the sodium has reacted, add this compound (1 equivalent) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by GC-MS.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water (100 mL). Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Reduction of the C-Cl Bond

The C-Cl bond can be reduced to a C-H bond using various reducing agents. This transformation is valuable for removing the chlorine atom after it has served its purpose in a synthetic sequence.

Hydride Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent.[12][13] While it is most commonly used for the reduction of carbonyl compounds, it can also reduce activated alkyl halides. The presence of the electron-withdrawing perfluoroalkyl chain in this compound makes the C-Cl bond susceptible to reduction by NaBH₄.[14][15]

Causality: This protocol utilizes the hydride donating ability of NaBH₄. The reaction is typically carried out in a protic solvent like ethanol or isopropanol, which also serves to protonate the intermediate carbanion.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol (10 mL per gram of substrate).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, controlling the rate of addition to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quenching and Work-up: Slowly add 1 M HCl to quench the excess NaBH₄ until the effervescence ceases. Add water (50 mL) and extract the product with diethyl ether (3 x 30 mL).

-

Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution (30 mL) and brine (30 mL). Dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

}

Caption: Workflow for the reduction of this compound.Radical Reactions

The C-Cl bond in this compound can undergo homolytic cleavage under radical conditions, typically initiated by light or a radical initiator.[16][17] This opens up avenues for C-C bond formation through radical addition to unsaturated systems like alkenes.

Radical Addition to Alkenes

The free-radical addition of perfluoroalkyl halides to alkenes is a powerful method for introducing fluorinated chains into organic molecules.[18] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[19]

Causality: This protocol utilizes a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate a perfluoroalkyl radical. This radical then adds to the double bond of the alkene in an anti-Markovnikov fashion.[20]

-

Setup: In a thick-walled glass pressure tube equipped with a magnetic stir bar, combine this compound (1 equivalent), 1-octene (1.5 equivalents), and AIBN (0.1 equivalents).

-

Degassing: Seal the tube and degas the mixture by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture in an oil bath at 80-90 °C for 24 hours.

-

Cooling and Purification: After cooling to room temperature, carefully open the tube. The crude product can be purified directly by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Applications in Drug Discovery and Advanced Synthesis

The unique properties conferred by the dodecafluorohexyl moiety make this compound a valuable building block in several areas:

-

Medicinal Chemistry: The introduction of a highly fluorinated chain can significantly enhance the metabolic stability and lipophilicity of a drug candidate, potentially improving its pharmacokinetic profile.[2][21] The C-Cl bond serves as a handle for further synthetic modifications.

-

Materials Science: Fluorinated compounds are used in the development of advanced materials with unique surface properties, such as polymers and liquid crystals.

-

Agrochemicals: The incorporation of fluorinated groups is a common strategy in the design of modern pesticides and herbicides.

Conclusion

This compound is a specialized chemical intermediate with a C-Cl bond whose reactivity is significantly modulated by the presence of a perfluoroalkyl chain. This guide has provided a detailed overview of its reactivity in key organic transformations, including nucleophilic substitution, reduction, and radical reactions. The exemplary protocols and mechanistic insights presented herein offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.

References

-

Fang, W.-Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. Available at: [Link]

-

Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. Available at: [Link]

-

A catalytic strategy for rapid cleavage of C-Cl bond under mild conditions. (n.d.). ResearchGate. Available at: [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

-

Clark, J. (2015). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Available at: [Link]

-

18.4: Radical reactions in practice. (2020). Chemistry LibreTexts. Available at: [Link]

-

The correct order of increasing reactivity of C-Cl bond towards nucleophile substitution reaction... (2022). YouTube. Available at: [Link]

-

C. Transformations of Fluorinated Compounds. (n.d.). Available at: [Link]

-

Synthesis of 6-chlorohexanol. (2016). ResearchGate. Available at: [Link]

-

Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). (2022). YouTube. Available at: [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Mikkelsen, M. K., et al. (2022). Photocatalytic chloride to chlorine conversion by ionic iron in aqueous aerosols: A combined experimental, quantum chemical and atmospheric modelling study. ChemRxiv. Available at: [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach. (2021). RSC Publishing. Available at: [Link]

-

Free Radical Reactions. (2021). YouTube. Available at: [Link]

-

Carbon–fluorine bond. (n.d.). Wikipedia. Available at: [Link]

-

Control experiments and plausible reaction mechanism. (n.d.). ResearchGate. Available at: [Link]

-

1-Chloro-2-fluorobenzene. (n.d.). PubChem. Available at: [Link]

-

Kharasch, M. S., & Mayo, F. R. (1933). The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds. I. The Addition of Hydrogen Bromide to Allyl Bromide. Journal of the American Chemical Society, 55(6), 2468-2496. Available at: [Link]

- Process for producing 1-chlorohexane. (1983). Google Patents.

-

Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. (2013). Reddit. Available at: [Link]

-

Chiodi, D., & Ishihara, Y. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5305-5331. Available at: [Link]

-

Why is the bond dissociation energy of Cl higher than F? (2018). Quora. Available at: [Link]

-

Free Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). (2025). Master Organic Chemistry. Available at: [Link]

-

Free Radical Reactions – Chlorination of Methane. (2013). Master Organic Chemistry. Available at: [Link]

-

Clark, J. (n.d.). An introduction to bond energy and bond length. Chemguide. Available at: [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.). GDCh.app. Available at: [Link]

-

Is the C-H bond stronger (bond energy) than the C-Cl bond? Why? Isn't the C-Cl bond polar? (2017). Quora. Available at: [Link]

-

Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (2017). Dalton Transactions. Available at: [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.). ResearchGate. Available at: [Link]

-

Bond Dissociation Energies of C−X Bonds. (n.d.). ResearchGate. Available at: [Link]

-

6.6 Radical Reactions. (2023). OpenStax. Available at: [Link]

-

Which bond would be stronger, C−F or C−Cl? (2018). Quora. Available at: [Link]

-

Why doesn't NaBH4 reduce ester but reduce acyl chloride? (2020). Quora. Available at: [Link]

-

Clark, J. (2014). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

Sources

- 1. US6809226B1 - Process for the preparation of 1-chloro-1-fluoroethane and/or 1,1-difluoroethane - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Free-radical addition - Wikipedia [en.wikipedia.org]

- 19. CN105016966A - Preparation method of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne - Google Patents [patents.google.com]

- 20. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 21. Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Novel Fluorinated Hydrocarbons

Introduction: The "Fluorine Factor" in Modern Research

The strategic incorporation of fluorine into hydrocarbon scaffolds has become a cornerstone of innovation across numerous scientific disciplines. The unique physicochemical properties imparted by the fluorine atom—the most electronegative element—have led to significant breakthroughs in medicine, materials science, and agrochemicals.[1][2] This technical guide provides an in-depth exploration of the research applications of novel fluorinated hydrocarbons, offering insights into their synthesis, properties, and the transformative impact they have on various fields. We will delve into the causality behind experimental choices, present detailed protocols, and explore the future landscape of this exciting area of chemistry.

The Foundational Principles: Why Fluorine is a Game-Changer

The C-F bond is the strongest single bond in organic chemistry, with a high bond dissociation energy of around 485 kJ·mol⁻¹.[3][4] This inherent strength confers exceptional thermal and chemical stability to fluorinated compounds.[1][3][5] Beyond stability, the introduction of fluorine can dramatically alter a molecule's electronic properties, lipophilicity, and bioavailability.[6][7]

Key properties influenced by fluorination include:

-

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation, prolonging the in vivo half-life of drug candidates.[2][8]

-

Modulated Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its absorption and transport across biological membranes.[6]

-

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.[6]

-

Unique Conformational Effects: The steric profile of fluorine can influence the preferred conformation of a molecule, leading to more selective binding to biological targets.[9]

A Comparative Look at Key Physicochemical Properties

| Property | Hydrocarbon Analogue | Fluorinated Hydrocarbon | Rationale for Change |

| Bond Strength (C-X) | C-H: ~413 kJ/mol | C-F: ~485 kJ/mol | High electronegativity of fluorine creates a strong, polarized bond.[3][4] |

| Lipophilicity (logP) | Varies | Generally Increased | The C-F bond is more lipophilic than the C-H bond.[6] |

| Metabolic Stability | Susceptible to oxidation | Highly Resistant | The strong C-F bond is difficult for metabolic enzymes to cleave.[2][8] |

| Surface Energy | Higher | Lower | Weak intermolecular forces in fluorinated compounds lead to low surface tension.[3][10] |

Applications in Drug Discovery and Development

The impact of fluorination in the pharmaceutical industry is undeniable, with approximately 30% of approved drugs since 2020 containing fluorine.[11] The "fluorine effect" is strategically employed to optimize drug candidates' pharmacokinetic and pharmacodynamic profiles.[11]

Enhancing Drug Efficacy and Safety

The introduction of fluorine can lead to:

-

Increased Potency: By altering electronic and conformational properties, fluorine can enhance a drug's binding affinity to its target.[6]

-

Improved Bioavailability: Enhanced lipophilicity and metabolic stability contribute to better absorption and longer circulation times.[6][8]

-

Reduced Off-Target Effects: By fine-tuning the molecule's properties, fluorine can lead to more selective interactions with the intended target, reducing side effects.

A notable example is the development of fluorinated corticosteroids like fludrocortisone, which exhibits significantly higher anti-inflammatory potency than its non-fluorinated counterparts.[11] Another landmark is 5-fluorouracil, a cornerstone of cancer chemotherapy.[11]

The Rise of Fluorinated Building Blocks

The use of pre-synthesized fluorinated building blocks is a dominant strategy in drug discovery, allowing for the efficient incorporation of fluorine-containing motifs into lead compounds.[12] There is a clear trend towards the use of more diverse fluorinated chemotypes beyond simple aromatic substitutions, including fluoroalkyl and fluoroalkoxy groups.[12]

Experimental Protocol: Synthesis of α,α-Difluoro-oxetanes

Researchers have recently developed a novel catalytic method to synthesize α,α-difluoro-oxetanes, a valuable class of compounds for drug discovery.[13][14][15]

Objective: To synthesize an α,α-difluoro-oxetane from a readily available epoxide.

Materials:

-

Epoxide starting material

-

Organofluorine precursor (e.g., a source of difluorocarbene)

-

Copper catalyst

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the epoxide starting material in the anhydrous solvent.

-

Add the copper catalyst to the solution.

-

Slowly add the organofluorine precursor to the reaction mixture at a controlled temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

-

Purify the crude product using column chromatography to isolate the desired α,α-difluoro-oxetane.

-

Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

This method relies on the copper-catalyzed insertion of a difluorocarbene into the C-O bond of the epoxide, followed by ring expansion to form the four-membered oxetane ring.[14][15]

Innovations in Materials Science

Fluorinated hydrocarbons, particularly fluoropolymers, are a class of high-performance materials with a wide range of applications stemming from their exceptional properties.[3][5]

Fluoropolymers: Properties and Applications

Fluoropolymers exhibit a unique combination of properties, including:

-

Chemical Inertness: Resistance to a wide range of chemicals and solvents.[3][5]

-

Thermal Stability: Ability to withstand high temperatures without degradation.[3]

-

Low Friction Coefficient: Making them excellent materials for non-stick coatings and lubricants.[3]

-

Electrical Insulation: High dielectric strength and low dielectric constant.[3]

These properties make them indispensable in various industries:

-

Biomedical Devices: Used in controlled drug delivery systems, tissue engineering, and artificial muscle actuators.[3]

-

Electronics: As insulators for wires and cables, and in the manufacturing of semiconductors.[2]

-

Aerospace and Automotive: For high-performance seals, gaskets, and coatings that can withstand extreme conditions.[3]

-

Green Technology: In fuel cell membranes and as protective coatings for solar panels.[2][16]

Comparative Properties of Common Fluoropolymers

| Fluoropolymer | Key Properties | Common Applications |

| Polytetrafluoroethylene (PTFE) | Extremely low friction, high chemical resistance, high-temperature stability.[3] | Non-stick coatings, seals, gaskets, electrical insulation.[3] |

| Poly(vinylidene fluoride) (PVDF) | Piezoelectric, pyroelectric, ferroelectric, good mechanical strength.[3] | Sensors, actuators, membranes for filtration, battery components.[3] |

| Ethylene tetrafluoroethylene (ETFE) | Enhanced mechanical properties, good wear resistance, high flexibility.[3] | Architectural membranes, wire and cable insulation, protective coatings.[3] |

Experimental Workflow: Surface Modification with Fluorinated Compounds

Caption: Workflow for surface modification using fluorinated polymers.

Advancements in Agrochemicals

The introduction of fluorine has revolutionized the agrochemical industry, leading to the development of more effective and selective herbicides, insecticides, and fungicides.[17][18] Fluorination can enhance the biological activity of agrochemicals by improving their binding to target enzymes, increasing their transport to the site of action, and blocking metabolic deactivation.[18]

The Role of Fluorine in Modern Pesticides

-

Herbicides: Many modern herbicides contain fluorine, which can increase their potency and selectivity, allowing for lower application rates and reduced environmental impact.[19]

-

Insecticides: Fluorinated insecticides often exhibit enhanced efficacy due to improved penetration of the insect cuticle and greater metabolic stability.[17]

-

Fungicides: The presence of fluorine can broaden the spectrum of activity of fungicides and improve their persistence in the field.[19]

Logical Relationship: Fluorination's Impact on Agrochemical Properties

Caption: How fluorine incorporation enhances agrochemical efficacy.

Synthesis and Methodologies

The development of new and efficient methods for the synthesis of fluorinated hydrocarbons is a vibrant area of research.[20] Modern techniques focus on achieving high selectivity and functional group tolerance under mild reaction conditions.[21]

Key Synthetic Strategies

-

Electrophilic Fluorination: Utilizes reagents like Selectfluor® to introduce fluorine atoms into electron-rich substrates.[8]

-

Nucleophilic Fluorination: Employs fluoride sources like potassium fluoride to displace leaving groups.

-

Deoxyfluorination: Reagents such as DAST and Deoxo-Fluor® replace hydroxyl groups with fluorine.

-

Late-Stage Fluorination: The introduction of fluorine at a late stage in a synthetic sequence is highly desirable for drug discovery programs, and metal-mediated fluorination techniques have made significant progress in this area.[21]

Environmental and Safety Considerations

While the benefits of fluorinated hydrocarbons are vast, it is crucial to address the environmental and safety concerns associated with some of these compounds. Certain per- and polyfluoroalkyl substances (PFAS) are persistent, bioaccumulative, and toxic.[22][23]

The Shift Towards Greener Fluorine Chemistry

The scientific community and industry are actively working towards developing safer and more sustainable alternatives to problematic fluorinated compounds.[24] This includes:

-

Designing biodegradable fluorinated molecules.

-

Developing non-fluorinated alternatives with similar performance characteristics. [25]

-

Improving recycling and end-of-life management of fluoropolymers. [26]

It is important to note that many modern fluorinated compounds, especially those used in pharmaceuticals and high-performance polymers, are designed to be safe and are not associated with the same environmental risks as some legacy PFAS.[27]

Future Outlook and Emerging Applications

The field of fluorinated hydrocarbons continues to evolve rapidly, with exciting new applications on the horizon.

-

Fluorinated Materials for Energy Storage: Novel fluorinated electrolytes and electrode materials are being developed for next-generation batteries with improved performance and safety.

-

Advanced Bioimaging Agents: The unique NMR properties of ¹⁹F make it an excellent nucleus for in vivo imaging and diagnostic applications.[9]

-

Fluorinated Liquid Crystals: For advanced display technologies with faster switching times and lower power consumption.[28]

The continued development of innovative synthetic methodologies will undoubtedly unlock new possibilities for the application of novel fluorinated hydrocarbons in addressing some of the most pressing challenges in science and technology.[4]

References

-

G. C. S. Martins, S. Lanceros-Mendez, and V. Sencadas, "Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications," PMC - NIH. [Link]

-

J. M. Fulmer, "Fluorinated Protein and Peptide Materials for Biomedical Applications," PMC - NIH. [Link]

-

C. M. Henry, "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications," MDPI. [Link]

-

Consensus, "Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation." [Link]

-

X. Liu et al., "Fluoropolymers in biomedical applications: State-of-the-art and future perspectives," Chemical Society Reviews. [Link]

-

Infintech, "Fluorinated Hydrocarbon Solvents and Other Sustainable Surface Finishing Chemistries." [Link]

-

B. Ameduri, "Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends," Chemical Society Reviews (RSC Publishing), 2023. [Link]

-

A. S. Dudnik et al., "Fluorinated building blocks in drug design: new pathways and targets," PMC - NIH. [Link]

-

B. Ameduri, "Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances," MDPI, 2023. [Link]

-

B. Ameduri, "Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives," Accounts of Materials Research - ACS Publications, 2021. [Link]

-

Wikipedia, "Fluorocarbon." [Link]

- Google Sites, "By Segment of Organic Fluorin

-

M. Inoue et al., "Current Contributions of Organofluorine Compounds to the Agrochemical Industry," PMC. [Link]

-

S. Verma et al., "Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields," PubMed Central. [Link]

-

chemeurope.com, "Fluorocarbon." [Link]

-

BCC Research, "Fluoropolymer Materials Market Set for Notable Growth, Expected to Reach 442.79 Kilotons by 2028." [Link]

-

ScienceDaily, "Novel method to synthesize valuable fluorinated drug compounds." [Link]

-

A. M. Jaworski et al., "Perfluorocarbons in Chemical Biology," PMC - NIH, 2020. [Link]

-

P. Richardson, "Fluorination methods for drug discovery and development," PubMed, 2016. [Link]

-

M. A. Wallace, "Fluorocarbons (PFAS)—The Forever Chemicals," PMC - NIH. [Link]

-

ChemAnalyst, "Tosoh Corporation Unveils Hydrocarbon-Based Polymer Electrolyte to Enhance Water Electrolysis Performance." [Link]

-

Tex Tech Industries, "What Are Fluorocarbons, and Are They Toxic?" [Link]

-

ResearchGate, "Fluorination Methods for Drug Discovery and Development." [Link]

-

ResearchGate, "Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology." [Link]

- Google Patents, "Method for producing fluorin

-

ResearchGate, "Fluorinated Chemicals and the Impacts of Anthropogenic Use." [Link]

-

EurekAlert!, "Novel method to synthesize valuable fluorinated drug compounds." [Link]

-

chemeurope.com, "Novel method to synthesize valuable fluorinated drug compounds." [Link]

-

ResearchGate, "Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments." [Link]

-

ResearchGate, "Fluorinated agrochemicals." [Link]

-

JACS Au, "Recent Advances in the Construction of Fluorinated Organoboron Compounds." [Link]

-

Springer Nature Experiments, "Contemporary synthetic strategies in organofluorine chemistry." [Link]

-

ResearchGate, "Applications of Fluorocarbon Gases and Liquids." [Link]

-

Jiayuan, ""Fluorine" drives the future: the hidden champion in the field of new materials." [Link]

-

PMC, "Recent Advances on Fluorine Chemistry." [Link]

-

MDPI, "Fluorination to Enhance the Tribological Properties of Carbonaceous Materials." [Link]

-

MDPI, "Nanomaterials | Special Issue : Fluorinated Nanocarbons and Their Applications." [Link]

-

Minnesota Attorney General, "ADVANCES IN FLUORINE CHEMISTRY." [Link]

-

Discovery|PatSnap, "Top 20 Fluorinated hydrocarbons companies." [Link]

-

Organic Letters - ACS Publications, "Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes." [Link]

Sources

- 1. Performance Market Insights - By Segment of Organic Fluorinated Compounds Market [sites.google.com]

- 2. "Fluorine" drives the future: the hidden champion in the field of new materials - Jiayuan [jy-chemical.com]

- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perfluorocarbons in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciencedaily.com [sciencedaily.com]

- 14. Novel method to synthesize valuable fluorinated drug compounds | EurekAlert! [eurekalert.org]

- 15. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]

- 16. Fluoropolymer Materials Market Set for Notable Growth Expected to Reach 442.79 Kilotons by 2028 [bccresearch.com]

- 17. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fluorocarbons (PFAS)—The Forever Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. textechindustries.com [textechindustries.com]

- 25. Tosoh Corporation Unveils Hydrocarbon-Based Polymer Electrolyte to Enhance Water Electrolysis Performance | ChemAnalyst [chemanalyst.com]

- 26. Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

Health and safety data for 1-CHLORO-6H-DODECAFLUOROHEXANE

An In-Depth Technical Guide to the Health and Safety of 1-CHLORO-6H-DODECAFLUOROHEXANE

Introduction

This compound (CAS No. 336-07-2), also known as 1H,6H-Perfluorohexane, is a partially fluorinated hydrocarbon. The strategic placement of fluorine atoms imparts unique physicochemical properties, leading to its use in specialized research and development applications.[1] However, these same properties necessitate a thorough and nuanced understanding of its health and safety profile. This guide moves beyond standard safety data sheet (SDS) summaries to provide researchers, scientists, and drug development professionals with the in-depth knowledge required for safe handling, storage, and emergency management. We will explore the causality behind established safety protocols, grounding our recommendations in the principles of chemical reactivity and toxicology.

Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this compound is not publicly available, its classification under the Globally Harmonized System (GHS) provides a critical framework for risk assessment.[1] It is essential to understand that the primary hazards are irritant in nature rather than acute systemic toxicity.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

(Data sourced from SynQuest Laboratories Safety Data Sheet)[1]

Mechanistic Insights:

-

Dermal and Ocular Irritation: The irritant properties of many fluorinated solvents are linked to their ability to defat the skin by dissolving natural oils, leading to dryness, redness, and irritation.[2] Prolonged or repeated contact can exacerbate this effect. In the eyes, the chemical can cause significant irritation, characterized by redness, pain, and watering.[1]

-

Respiratory Irritation: As a volatile compound, inhalation is a primary exposure route. The vapors can irritate the mucous membranes of the respiratory tract, leading to symptoms such as coughing, sore throat, and shortness of breath.[1] This is a localized effect on the respiratory system.

-

Note on Acute Toxicity: The substance is "Not classified" for acute oral, dermal, or inhalation toxicity, and there is no available data on carcinogenicity, mutagenicity, or reproductive toxicity.[1] This lack of data underscores the importance of adhering to the precautionary principle and minimizing exposure through robust engineering controls and personal protective equipment. The toxicology of many fluorinated compounds is an area of ongoing research.[3][4]

Fire and Explosion Hazards

This compound is a non-flammable material, with an NFPA fire hazard rating of 0.[1] This is due to the high degree of fluorination; the strong carbon-fluorine bonds are highly stable and resistant to combustion.[5]

Causality of Thermal Decomposition Hazards:

Despite its non-flammability, exposure to high temperatures, such as in a fire involving surrounding materials, poses a significant delayed hazard. The thermal energy can overcome the C-F and C-C bond energies, leading to decomposition.[6]

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition will generate highly toxic and corrosive gases.[1]

-

Hydrogen Fluoride (HF): A highly corrosive and toxic gas that can cause severe respiratory tract burns, which may be delayed in onset.[7]

-

Carbon Oxides (CO, CO₂): Carbon monoxide is a toxic asphyxiant, and carbon dioxide can displace oxygen.

-

Carbonyl Halides: Similar compounds can form highly toxic gases like phosgene or carbonyl fluoride upon decomposition. Carbonyl fluoride rapidly hydrolyzes in the presence of moisture to form HF and CO₂.[6]

-

Firefighting Protocol: Because the substance itself will not burn, the primary firefighting strategy is to extinguish the surrounding fire.

-

Extinguishing Media Selection: Use media appropriate for the surrounding fire, such as alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

-

Personal Protective Equipment (PPE): Firefighters must wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective gear to prevent inhalation of toxic decomposition products.[1]

-

Container Cooling: If containers of this compound are exposed to fire, use a water spray to keep them cool and prevent rupture due to vapor pressure buildup.[8]

Chemical Stability and Reactivity

The NFPA reactivity rating of 0 indicates that this compound is normally stable, even under fire conditions.[1] The high electronegativity of the fluorine atoms shields the carbon backbone from attack.[5]

Incompatibilities:

The primary chemical incompatibility is with strong oxidizing agents .[1]

-

Causality: While the C-F bond is strong, the presence of C-H bonds in the molecule (at the 1 and 6 positions) provides sites that are more susceptible to oxidation. Strong oxidizers can react, potentially violently, with organic materials. The specific reaction products are not documented for this compound, but such reactions can generate significant heat and pressure.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to controlling exposure is paramount. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) should always be applied.

Engineering Controls

The primary method for controlling exposure to vapors should always be robust engineering controls.

-

Chemical Fume Hood: All handling of this compound that could generate vapors or aerosols must be conducted in a properly functioning chemical fume hood.[9] This is the most critical step in preventing respiratory exposure.

-

Ventilation: Ensure the laboratory or handling area is well-ventilated to prevent the accumulation of fugitive emissions.[1]

-

Safety Stations: Emergency eye wash fountains and safety showers must be immediately available in any area where the chemical is handled.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles if there is a significant splash risk.[9] | Protects against direct contact with liquid, which causes serious eye irritation.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer's compatibility charts. Double-gloving is recommended for extended tasks.[9] | Prevents skin contact, which causes irritation and potential defatting of the skin.[1] |

| Skin/Body Protection | A flame-resistant lab coat is standard. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or coveralls should be worn.[9] | Protects skin from accidental splashes and contact. |

| Respiratory Protection | Not required when adequate engineering controls (i.e., a fume hood) are used. In case of insufficient ventilation or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be worn.[1] | Prevents inhalation of vapors, which can cause respiratory tract irritation.[1] |

Storage and Disposal

Proper storage is crucial for maintaining the chemical's stability and preventing accidental release.

-

Storage Conditions: Store in a dry, cool, and well-ventilated area.[1] The storage location should be separate from incompatible materials, particularly strong oxidizing agents.

-

Container Integrity: Keep the container tightly closed to prevent the escape of vapors.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of it into the environment, as it is not readily biodegradable and may cause long-term adverse effects.[1]

Accidental Release and Emergency Procedures

Pre-planning is essential for a safe and effective response to spills or exposures.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Remove the person to fresh air and keep them comfortable for breathing.[1] 2. If breathing is difficult or stops, provide artificial respiration. 3. Call a poison center or physician if you feel unwell.[1] |

| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected skin with plenty of soap and water.[1] 3. If skin irritation occurs, seek medical advice/attention.[1] |

| Eye Contact | 1. Rinse cautiously with water for several minutes.[1] 2. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. 3. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Seek immediate medical advice. |

(Protocols adapted from SynQuest Laboratories Safety Data Sheet)[1]

Spill Response Protocol

The response to a spill depends on its size and location.

-

Evacuate and Alert: Evacuate all non-essential personnel from the immediate spill area. Alert others in the laboratory.[10]

-

Control Vapors and Ignition Sources: If the spill is large or in a poorly ventilated area, ensure all ignition sources are removed. Maintain ventilation with a fume hood if safe to do so.[11]

-

Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 4.2, including respiratory protection if vapors are significant and you are trained in its use.[11]

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[12]

-

Absorption and Cleanup: Cover the spill with the absorbent material, working from the outside in to prevent splashing. Collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[9]

-